molecular formula C7H15NO3S B1447217 N,N,3-trimethyl-2-oxobutane-1-sulfonamide CAS No. 1803583-44-9

N,N,3-trimethyl-2-oxobutane-1-sulfonamide

Cat. No.: B1447217
CAS No.: 1803583-44-9
M. Wt: 193.27 g/mol
InChI Key: GCTPFDCFESNIQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-trimethyl-2-oxobutane-1-sulfonamide typically involves the reaction of 3-methyl-2-oxobutanoic acid with sulfonamide derivatives under controlled conditions . The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the sulfonamide bond. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process .

Biological Activity

N,N,3-trimethyl-2-oxobutane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C₇H₁₅NO₃S
  • Molecular Weight : 193.27 g/mol
  • CAS Number : 1803583-44-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Sulfonamides generally act by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, sulfonamides disrupt bacterial growth by preventing the synthesis of folate necessary for DNA replication .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties against various pathogens. The compound exhibits:

  • Bacteriostatic Activity : It inhibits bacterial growth rather than killing bacteria outright. This effect is particularly noted against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Comparative Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values provide insight into the effectiveness of this compound compared to other sulfonamides:

CompoundMIC (µg/mL)Target Bacteria
This compound10S. aureus, E. coli
Sulfamethazine5S. aureus, E. coli
Sulfadiazine8Bacillus subtilis

This table indicates that this compound shows promising antimicrobial activity, though it may not be as potent as some established sulfonamides.

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit various enzymes involved in metabolic pathways:

  • Dihydropteroate Synthase : Essential for bacterial folate synthesis.
  • Carbonic Anhydrase : Its inhibition can lead to therapeutic applications in treating conditions like glaucoma and certain types of edema .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in both clinical and industrial settings:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against multidrug-resistant strains of S. aureus, with MIC values comparable to those of traditional antibiotics .
  • Pharmacological Applications : Investigations into its role as a pharmaceutical intermediate have shown potential for developing new drugs targeting bacterial infections .
  • Toxicological Assessments : While generally well-tolerated, higher doses have been associated with adverse reactions similar to those seen with other sulfonamides, including allergic reactions and gastrointestinal disturbances .

Properties

IUPAC Name

N,N,3-trimethyl-2-oxobutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTPFDCFESNIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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